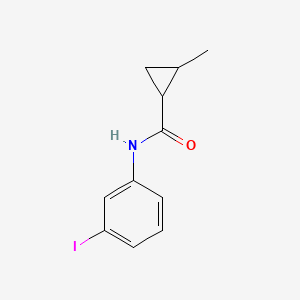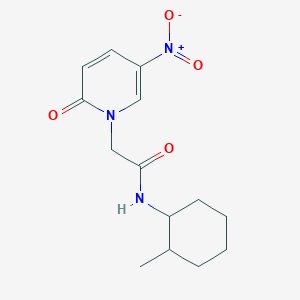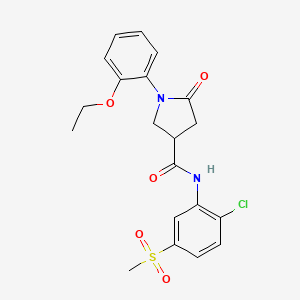![molecular formula C23H22N2OS B7453530 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)
1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone, also known as MQT, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurodegenerative diseases, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In cardiovascular disease, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to activate potassium channels in smooth muscle cells, leading to vasodilation.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is studied. In cancer cells, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to improve cognitive function and reduce oxidative stress. In cardiovascular disease, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to reduce blood pressure and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone. One direction is to further elucidate its mechanism of action, particularly in the context of neurodegenerative diseases. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory disorders and infectious diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and develop more effective delivery methods.
Synthesis Methods
1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with 2-aminobenzophenone, followed by thionation with Lawesson's reagent. The final product is obtained through a reduction reaction using sodium borohydride.
Scientific Research Applications
1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neuropharmacology, and cardiovascular disease. In cancer research, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuropharmacology, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cardiovascular disease, 1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.
properties
IUPAC Name |
1-(4-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-16-11-13-17(14-12-16)21(26)15-27-23-19-9-5-6-10-20(19)24-22(25-23)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNZJVZJLAISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide](/img/structure/B7453472.png)
![6-Amino-1-cyclopropyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]pyrimidine-2,4-dione](/img/structure/B7453480.png)


![2-[[4-(3,4-Dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7453518.png)
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453521.png)
![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B7453528.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B7453533.png)

![4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7453548.png)
![2-[1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7453554.png)
![4-acetyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7453555.png)